

Spectroscopic Data for Prerubialatin: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Prerubialatin is a natural compound isolated from the plant Rubia cordifolia.[1] It is identified by the CAS number 1667718-89-9 and has a molecular formula of C₂₇H₂₀O₇ and a molecular weight of 456.44 g/mol .[1][2] This guide provides a summary of the available information and a general workflow for the spectroscopic analysis of such a compound.

Note: Specific experimental spectroscopic data (NMR, MS, IR) for **Prerubialatin** is not readily available in the public domain through standard scientific literature databases. The following sections provide a generalized approach and expected data based on the analysis of similar compounds isolated from Rubia species.

Spectroscopic Data Summary

While the explicit data for **Prerubialatin** is not available, the tables below are structured to present the typical data points that would be collected for a compound of this nature. This serves as a template for researchers working on the isolation and characterization of new natural products.

Table 1: Mass Spectrometry (MS) Data



Ionization Mode	Mass Analyzer	Formula	Calculated m/z	Observed m/z
ESI+	TOF or Orbitrap	C27H20O7Na	[M+Na]+	Data not available
ESI-	TOF or Orbitrap	C27H19O7	[M-H] ⁻	Data not available
HRMS	TOF or Orbitrap	C27H20O7	[M] ⁺	Data not available

Table 2: ¹H NMR Spectroscopic Data (Expected Ranges)

Solvent: CDCl3 or DMSO-d6 Frequency: 400-600 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Proposed Assignment
Data not available				

Table 3: 13C NMR Spectroscopic Data (Expected Ranges)

Solvent: CDCl3 or DMSO-d6 Frequency: 100-150 MHz

Chemical Shift (δ, ppm)	Carbon Type	Proposed Assignment
Data not available		

Table 4: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available		



Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a natural product like **Prerubialatin**.

2.1. Isolation of Prerubialatin

- Extraction: The dried and powdered roots of Rubia cordifolia would be subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature.
- Fractionation: The crude extract would then be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatography: The fraction containing Prerubialatin would be subjected to multiple chromatographic steps for purification. This typically involves column chromatography over silica gel, Sephadex LH-20, and potentially preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2.2. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) would be performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

- Sample Preparation: A dilute solution of the purified **Prerubialatin** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and spectra would be acquired in both positive and negative ion modes.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision to determine the elemental composition and confirm the molecular formula.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and 2D NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.



- Sample Preparation: Approximately 1-5 mg of pure Prerubialatin is dissolved in 0.5 mL of a
 deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition:
 - ¹H NMR: Provides information on the number and chemical environment of protons.
 - 13C NMR: Provides information on the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.

2.4. Infrared (IR) Spectroscopy

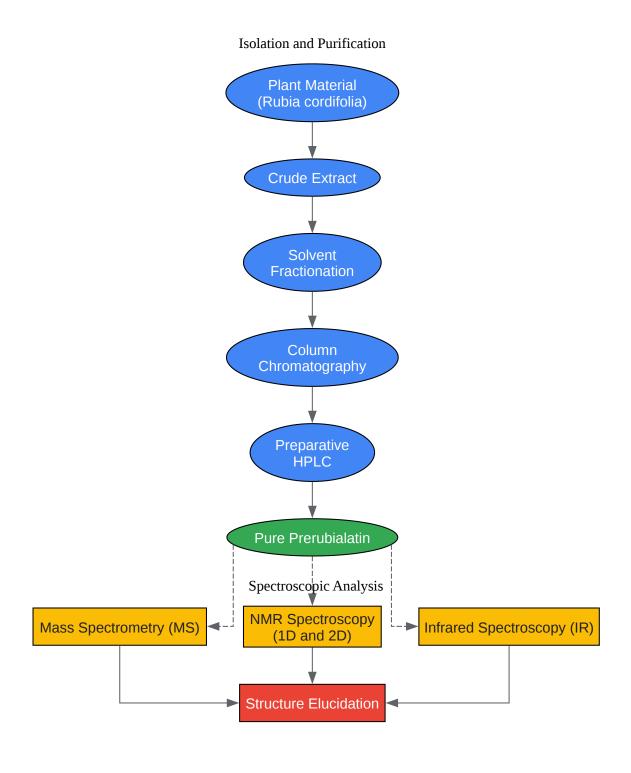
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.
- Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹). The resulting spectrum reveals the presence of specific functional groups within the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like **Prerubialatin** using spectroscopic techniques.





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Caption: Workflow for the isolation and spectroscopic analysis of **Prerubialatin**.



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